2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
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Overview
Description
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline core can interact with DNA and enzymes, potentially inhibiting their function and leading to biological effects . The bromophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial activity.
4-Bromoquinoline: A derivative of quinoline with a bromine atom at the 4-position, similar to the bromophenyl group in the compound of interest.
2-Methylquinoline-4-carboxylate: A simpler derivative of the compound, lacking the 4-bromophenyl group.
Uniqueness
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to the combination of its quinoline core, 4-bromophenyl group, and ester functionality. This combination of features gives the compound distinct chemical and biological properties that are not found in simpler quinoline derivatives .
Properties
CAS No. |
669755-56-0 |
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Molecular Formula |
C26H18BrNO5 |
Molecular Weight |
504.3 g/mol |
IUPAC Name |
[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H18BrNO5/c1-16-14-22(21-4-2-3-5-23(21)28-16)26(31)32-15-24(29)17-8-12-20(13-9-17)33-25(30)18-6-10-19(27)11-7-18/h2-14H,15H2,1H3 |
InChI Key |
PMXADYJUESAVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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